
Cadisegliatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TTP-399 is a novel, oral, small molecule that acts as a liver-selective glucokinase activator. It is being developed primarily as an adjunct therapy to insulin for patients with Type 1 diabetes. This compound has shown promising results in reducing hypoglycemic episodes and improving glycemic control without inducing hypoglycemia or dyslipidemia .
准备方法
TTP-399 的合成路线和反应条件是专有的,没有公开详细披露。 已知 TTP-399 是通过一系列涉及特定试剂和催化剂的有机反应在受控条件下合成的。 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保最终产品的高产率和纯度 .
化学反应分析
TTP-399 主要在肝脏中进行代谢反应。 它不会破坏葡萄糖激酶和葡萄糖激酶调节蛋白之间的相互作用,这对维持正常的葡萄糖稳态至关重要。 该化合物旨在选择性地激活肝脏中的葡萄糖激酶,促进葡萄糖摄取和代谢,而不影响其他组织 .
科学研究应用
Introduction to Cadisegliatin
This compound, also known as TTP399, is an innovative oral small molecule that acts as a liver-selective glucokinase activator. It has emerged as a potential adjunctive therapy for Type 1 diabetes, aiming to improve glycemic control through enhanced hepatic glucose uptake and glycogen storage. This compound is currently under investigation in clinical trials, particularly its Phase 3 study, which has garnered significant attention due to its unique mechanism of action and promising preliminary results.
Type 1 Diabetes Management
This compound has shown promise in managing Type 1 diabetes, particularly in improving glycemic control while reducing the risk of hypoglycemia. Key findings from clinical studies include:
- Phase 2 Trial Results : In a study involving 46 adults with Type 1 diabetes, this compound treatment led to:
Ongoing Clinical Trials
The current Phase 3 trial (CATT1) aims to further assess the safety and efficacy of this compound in a larger and more diverse population. The trial will evaluate various dosages and different management styles for diabetes over an extended period .
Potential for Type 2 Diabetes
While primarily focused on Type 1 diabetes, there is potential for this compound's application in Type 2 diabetes management as well. The drug's mechanism may benefit patients with glucagon regulation issues, although this application is less urgent due to the lower incidence of hypoglycemia in this population .
Safety Profile
This compound has been well-tolerated among participants in clinical trials. The FDA placed the program on clinical hold due to a chromatographic signal detected during studies; however, this was not associated with any adverse effects reported by patients . The ongoing efforts to resolve these findings underscore the commitment to patient safety and regulatory compliance.
Comparative Efficacy
To contextualize this compound's efficacy, it is essential to compare it with other diabetes treatments:
Medication | Mechanism | A1C Reduction | Hypoglycemia Risk | Notes |
---|---|---|---|---|
This compound | Glucokinase activator | ~0.36% | Low | Unique dual action |
SGLT2 Inhibitors | Renal glucose excretion | ~0.5% - 1% | High | Risk of diabetic ketoacidosis |
GLP-1 Receptor Agonists | Appetite suppression + insulinotropic effects | ~0.5% - 1% | Moderate | Requires careful management |
作用机制
TTP-399 是一种选择性靶向肝脏的葡萄糖激酶激活剂。 它的作用是将葡萄糖困在肝细胞内,促进进一步的葡萄糖摄取用于能量和储存,并将肝脏保持在“进食”状态。 这可以防止酮体的产生并有助于维持正常的血糖水平。 该化合物不会刺激胰岛素分泌,从而降低发生低血糖的风险 .
相似化合物的比较
TTP-399 与其他葡萄糖激酶激活剂相比具有独特的优势,因为它具有肝脏选择性作用且副作用最小。 其他在临床试验中评估的葡萄糖激酶激活剂显示出低血糖和高脂血症发生率增加,而 TTP-399 则没有观察到这些情况。 类似的化合物包括:
生物活性
Cadisegliatin is an emerging therapeutic agent developed by vTv Therapeutics, primarily targeting Type 1 Diabetes (T1D) through the activation of glucokinase (GK) in the liver. This compound has garnered attention due to its unique mechanism of action and potential to improve glycemic control independently of insulin.
This compound acts as a liver-selective glucokinase activator . By enhancing GK activity, it facilitates glucose uptake and metabolism in hepatocytes, thereby regulating blood glucose levels. This mechanism is particularly significant for T1D patients who often experience hypoglycemic episodes due to insulin therapy. This compound's ability to activate glucose pathways in the liver could provide a novel approach to managing blood glucose without increasing the risk of hypoglycemia associated with insulin use.
Clinical Development and Trials
This compound has been evaluated in several clinical trials, including a pivotal Phase 3 study known as CATT1, which aims to assess its efficacy and safety over a 12-month period in adults with T1D. The trial is designed as a randomized, double-blind, placebo-controlled study involving approximately 150 patients across multiple sites in the U.S. The primary endpoint focuses on the incidence of Level 2 or Level 3 hypoglycemic events between this compound-treated subjects and those receiving placebo .
Summary of Clinical Trials
Study | Population | Design | Duration | Primary Findings |
---|---|---|---|---|
CATT1 | Adults with T1D | Randomized, double-blind, placebo-controlled | 12 months | Comparison of hypoglycemic events |
Phase II (T2D) | Adults with T2D | Randomized, double-blind | TBD | Evaluating this compound as adjunct therapy to insulin |
Preclinical Studies
In preclinical studies, this compound has shown promising results in improving glycemic control and enhancing insulin sensitivity. For instance, studies on diabetic rat models demonstrated significant reductions in fasting blood glucose levels and improvements in insulin sensitivity metrics when treated with this compound .
Case Studies and Research Findings
Recent findings indicate that this compound not only improves glycemic control but also enhances the expression of GK in pancreatic and hepatic tissues. Immunohistochemical analyses revealed an increase in GK-immunopositive cells following treatment with this compound, suggesting its potential to restore normal glucose metabolism pathways .
Safety Profile
This compound has been administered to over 500 subjects without significant safety concerns reported thus far. The FDA granted Breakthrough Therapy designation for this compound, highlighting its potential as a transformative treatment for T1D . However, a recent clinical hold was placed on the program due to an unresolved chromatographic signal identified during an ADME study. This necessitates further investigation into the compound's metabolic pathways before proceeding with full-scale trials .
常见问题
Q. Basic: What experimental models are most appropriate for evaluating Cadisegliatin's liver-selective activity?
Answer:
To assess liver selectivity, researchers should combine in vitro and in vivo models:
- In vitro hepatocyte assays : Measure glucokinase (GK) activation and glucose utilization in primary human or rodent hepatocytes .
- In vivo rodent models : Use streptozotocin-induced diabetic mice/rats to evaluate liver-specific glucose metabolism (e.g., hepatic glucose output suppression) while monitoring peripheral effects (e.g., muscle or adipose tissue activity) .
- Tissue distribution studies : Radiolabeled this compound can quantify drug concentration in liver vs. non-target tissues via LC-MS/MS .
Q. Basic: How should clinical trials for this compound address confounding factors like insulin dosing variability?
Answer:
- Stratified randomization : Group participants by baseline insulin requirements or HbA1c levels to minimize variability .
- Continuous glucose monitoring (CGM) : Use real-time CGM data to adjust insulin doses dynamically and reduce hypoglycemia risk in both treatment and placebo arms .
- Covariate-adjusted analysis : Apply mixed-effects models to account for insulin dose fluctuations as a covariable in efficacy endpoints .
Q. Basic: What biomarkers are critical for assessing this compound's efficacy and safety in Phase III trials?
Answer:
- Efficacy biomarkers :
- Safety biomarkers :
Q. Advanced: How can researchers reconcile discrepancies in this compound's efficacy data between Phase II subgroups?
Answer:
- Post hoc subgroup analysis : Stratify data by variables like age, BMI, or baseline HbA1c to identify confounding factors .
- Sensitivity analysis : Test robustness by excluding outliers or applying alternative statistical models (e.g., Bayesian hierarchical models) .
- Mechanistic studies : Use in vitro models to explore differential GK activation in patient-derived hepatocytes with genetic or metabolic variability .
Q. Advanced: What methodological approaches validate this compound's target engagement in human trials?
Answer:
- Pharmacodynamic (PD) biomarkers : Measure hepatic GK activity indirectly via stable isotope tracers (e.g., [6,6-²H₂]glucose) to quantify glucose metabolism .
- Imaging techniques : PET scans with ¹⁸F-fluorodeoxyglucose (FDG) can visualize liver-specific glucose uptake .
- Transcriptomic profiling : RNA sequencing of liver biopsy samples (if ethically feasible) to assess GK pathway activation .
Q. Advanced: How to design a preclinical-to-clinical translational framework for this compound's dose optimization?
Answer:
- Allometric scaling : Use pharmacokinetic data from rodent models to predict human dosing, adjusted for liver mass and metabolic rate differences .
- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate liver blood flow and enzyme expression data to simulate exposure-response relationships .
- Phase Ib bridging studies : Test multiple doses in healthy volunteers with hyperinsulinemic-euglycemic clamps to refine efficacy thresholds .
Q. Advanced: What statistical methods address high inter-patient variability in this compound's hypoglycemia reduction data?
Answer:
- Mixed-effects models : Account for random effects (e.g., individual insulin sensitivity) and fixed effects (e.g., baseline HbA1c) .
- Bootstrapping : Resample datasets to estimate confidence intervals for hypoglycemia event rates .
- Machine learning : Cluster patients by CGM patterns to identify subgroups with differential responses .
Q. Basic: What are the ethical considerations for long-term this compound studies in vulnerable populations (e.g., pediatric T1D)?
Answer:
- Informed consent protocols : Develop age-appropriate assent forms for minors and ensure parental comprehension of risks/benefits .
- Data safety monitoring boards (DSMBs) : Independent review of adverse events and efficacy endpoints .
- Equitable recruitment : Avoid exclusion of participants with comorbidities unless scientifically justified .
Q. Advanced: How can researchers optimize this compound's therapeutic window in combination therapies?
Answer:
- Factorial design trials : Test this compound with SGLT2 inhibitors or GLP-1 agonists to identify synergistic/antagonistic effects .
- PK/PD modeling : Use nonlinear regression to predict dose-response curves under combination regimens .
- Adverse event mitigation : Preclinical studies to assess off-target effects (e.g., cardiac or renal toxicity) when combined with other drugs .
Q. Advanced: What computational tools are recommended for predicting this compound's off-target binding?
Answer:
- Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to screen against human kinase libraries .
- Chemoproteomics : Activity-based protein profiling (ABPP) with this compound probes to identify unintended targets .
- Toxicogenomics databases : Cross-reference with Tox21 or LINCS datasets to predict hepatotoxicity .
Q. Tables for Key Insights
Q. Table 1: this compound Phase II Trial Outcomes (Adapted from )
Endpoint | This compound Group | Placebo Group | p-value |
---|---|---|---|
Severe hypoglycemia | 1.2 events/patient | 2.0 events/patient | <0.001 |
Time-in-range (TIR) | 68% | 58% | 0.003 |
Liver enzyme elevation | 5% | 4% | 0.78 |
Q. Table 2: Methodological Recommendations for this compound Studies
属性
CAS 编号 |
859525-02-3 |
---|---|
分子式 |
C21H33N3O4S2 |
分子量 |
455.6 g/mol |
IUPAC 名称 |
2-[[2-[[cyclohexyl-(4-propoxycyclohexyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C21H33N3O4S2/c1-2-12-28-17-10-8-16(9-11-17)24(15-6-4-3-5-7-15)21(27)23-20-22-13-19(30-20)29-14-18(25)26/h13,15-17H,2-12,14H2,1H3,(H,25,26)(H,22,23,27) |
InChI 键 |
HPGJSAAUJGAMLV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。